6-Methyl-4-[4-(2-methylphenyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-4-[4-(2-methylphenyl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a benzothieno[2,3-d]pyrimidine core, which is fused with a piperazine ring substituted with a 2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-[4-(2-methylphenyl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzothieno[2,3-d]pyrimidine core.
Substitution with Piperazine: The core is then reacted with piperazine derivatives, specifically 4-(2-methylphenyl)piperazine, under suitable conditions to introduce the piperazine moiety.
Methylation: The final step involves the methylation of the compound to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-[4-(2-methylphenyl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: m-CPBA, typically in an organic solvent like dichloromethane, at room temperature.
Reduction: LiAlH4 in anhydrous ether, under reflux conditions.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate (K2CO3), in an aprotic solvent like acetonitrile.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
6-Methyl-4-[4-(2-methylphenyl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-tubercular agent. The compound has shown significant activity against Mycobacterium tuberculosis H37Ra.
Pharmacology: The compound is studied for its potential neuroprotective and anti-neuroinflammatory properties.
Biological Research: It is used in studies involving molecular docking and cytotoxicity assays to evaluate its interactions with biological targets and its safety profile.
Mechanism of Action
The mechanism of action of 6-Methyl-4-[4-(2-methylphenyl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound is known to inhibit the growth of Mycobacterium tuberculosis by interfering with essential biochemical pathways . Additionally, its neuroprotective effects are attributed to the inhibition of endoplasmic reticulum stress and apoptosis pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide Derivatives: These compounds share structural similarities and are also explored for their anti-tubercular activity.
Triazole-Pyrimidine Hybrids: These compounds exhibit neuroprotective and anti-neuroinflammatory properties similar to 6-Methyl-4-[4-(2-methylphenyl)piperazin-1-yl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine.
Uniqueness
6-Methyl-4-[4-(2-methylphenyl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is unique due to its specific structural configuration, which imparts distinct biological activities
Properties
Molecular Formula |
C22H26N4S |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
6-methyl-4-[4-(2-methylphenyl)piperazin-1-yl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C22H26N4S/c1-15-7-8-19-17(13-15)20-21(23-14-24-22(20)27-19)26-11-9-25(10-12-26)18-6-4-3-5-16(18)2/h3-6,14-15H,7-13H2,1-2H3 |
InChI Key |
PHJXYJIKKOUCDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)C5=CC=CC=C5C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.